4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine is a compound characterized by its unique combination of a furan ring, a tetrazole ring, and a phenylamine group. This structure imparts distinct chemical properties and potential biological activities, making it an interesting subject for research in medicinal chemistry and related fields. The molecular formula of this compound is CHNO, with a molecular weight of 227.23 g/mol .
4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine belongs to the class of organic compounds that include heterocycles, specifically those containing nitrogen within their rings. It is classified as an amine due to the presence of the phenylamine group and as a tetrazole due to the tetrazole moiety.
The synthesis of 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine typically involves the reaction of furan derivatives with tetrazole precursors. A common method includes the use of primary amines in conjunction with orthoesters and azides to form tetrazole derivatives through heterocyclization reactions .
The compound features:
4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine can participate in various chemical reactions due to its functional groups:
The specific reaction pathways depend on the reagents used and the reaction conditions, which can be tailored to achieve desired products.
The mechanism of action for 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine is not fully elucidated but may involve:
Studies on similar compounds suggest potential pharmacological activities, including anti-inflammatory and antimicrobial effects.
Relevant data on melting point, boiling point, and spectral properties would require experimental determination for precise characterization.
4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine has potential applications in:
1,5-Disubstituted tetrazoles exhibit distinctive physicochemical properties that underpin their utility as carboxylic acid bioisosteres. With a pKa range of 4.5–5.0, they mimic carboxylate ionization at physiological pH but offer enhanced lipophilicity (logP increased by ~1–2 units) and metabolic resistance due to enzymatic hydrolysis resistance [1] [10]. The planar tetrazole ring facilitates multidirectional hydrogen bonding (H-bond acceptance at N2/N3; H-bond donation at NH), enabling robust target binding. For 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine, the tetrazole bridges electron-rich furan and aniline groups, creating a conjugated system that enhances π-stacking interactions in hydrophobic enzyme pockets [2] [7].
Table 1: Physicochemical Comparison: Tetrazole vs. Carboxylic Acid Bioisosterism
Property | Carboxylic Acid | 1,5-Disubstituted Tetrazole | Impact on Bioactivity |
---|---|---|---|
pKa | 4.0–5.0 | 4.5–5.0 | Similar ionization at pH 7.4 |
LogP | Low (hydrophilic) | Higher (enhanced lipophilicity) | Improved membrane permeability |
H-bond Capacity | 2 H-acceptors | 3 H-acceptors, 1 H-donor | Multivalent target interactions |
Metabolic Stability | Moderate | High (resists esterases) | Prolonged half-life |
The synthesis of 1,5-disubstituted tetrazoles like 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine leverages multicomponent reactions (MCRs), notably the Ugi-azide reaction. This one-pot protocol couples aldehydes, amines, isocyanides, and azide sources (e.g., TMSN₃) under micellar catalysis (e.g., TTAB surfactant), enabling aqueous-phase synthesis at ambient temperature [10]. Alternative routes include cycloaddition-desulfurization of thioureas with NaN₃/HgCl₂, though this poses environmental concerns [6]. The furan-2-yl group can be introduced via Suzuki coupling or direct cyclization of pre-functionalized precursors, ensuring modular derivatization for SAR exploration [6] [7].
Furan-tetrazole hybrids disrupt microbial viability through dual-targeting mechanisms: membrane integrity impairment and nucleic acid synthesis inhibition. The furan ring’s electrophilic character facilitates covalent interactions with thiol groups in bacterial enzymes, while the tetrazole moiety chelates essential metal ions in active sites [6] [7]. Compound N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (structurally analogous to 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine) exhibits potent activity against Staphylococcus epidermidis clinical strains (MIC = 2–4 μg/mL), outperforming ampicillin and erythromycin [6]. Similarly, tetrazole-oxazolidinone hybrids (e.g., Tedizolid) leverage furan-tetrazole motifs to inhibit bacterial ribosome assembly, demonstrating efficacy against methicillin-resistant S. aureus (MRSA) [7].
Table 2: Antimicrobial Activity of Furan-Tetrazole Hybrids
Compound Class | Microbial Target | MIC Range | Mechanistic Insight |
---|---|---|---|
N-(Furan-2-ylmethyl) tetrazoles | S. epidermidis (clinical) | 2–4 μg/mL | Cell wall synthesis inhibition |
Tetrazole-chalcone hybrids | E. coli, S. aureus | 8–15 μg/mL (at 50 μg/mL) | Membrane disruption & DNA intercalation |
Tetrazole-fluoroquinolones | MRSA, K. pneumoniae | 0.39–50 μg/mL | Topoisomerase IV/DNA gyrase inhibition |
In oncology, furan-tetrazole hybrids like 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine engage apoptotic regulators (Bcl-2, Bcl-xL) and tubulin polymerization dynamics. Molecular docking reveals that the tetrazole’s nitrogen atoms form salt bridges with Arg107 and Asp108 in Bcl-2’s BH3 binding groove, while the furan oxygen H-bonds with His184. This disrupts Bcl-2/Bax heterodimerization, triggering mitochondrial cytochrome c release [2] [4]. Derivatives bearing para-substituted phenylamine groups (e.g., –OCH₃, –Br) enhance cytotoxicity in melanoma (HTB-140) and cervical cancer (HeLa) cells (IC₅₀ = 8–15 μM), with selectivity indices >1.5 vs. normal keratinocytes (HaCaT) [4]. Additionally, furan-tetrazole conjugates inhibit hypoxia-inducible factor 1α (HIF-1α) and COX-2, suppressing tumor angiogenesis and inflammation-driven proliferation [2].
Table 3: Anticancer Mechanisms of Furan-Tetrazole Hybrids
Molecular Target | Biological Effect | Experimental Evidence |
---|---|---|
Bcl-2/Bcl-xL | Pro-apoptotic activation | ↓ Bcl-2 expression (Western blot); ↑ caspase-3/7 |
Tubulin | Mitotic arrest at G2/M phase | Disrupted microtubule assembly (immunofluorescence) |
HIF-1α/COX-2 | Anti-angiogenic & anti-inflammatory | ↓ VEGF secretion (ELISA); ↓ PGE₂ production |
Current SAR studies neglect systematic electronic modulation of the phenylamine ring in N-phenyltetrazoles. While meta- and para-substituents (e.g., –NO₂, –CN) enhance anticancer potency by lowering LUMO energy for charge transfer, their impact on bacterial efflux pump (e.g., AcrAB-TolC) evasion remains unquantified [4] [6]. Quantum mechanical calculations suggest electron-withdrawing groups (EWGs) reduce HOMO-LUMO gaps in 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine by 0.8–1.2 eV, potentially enhancing DNA intercalation—yet experimental validation is lacking.
The rotational freedom of the phenylamine-tetrazole C–N bond creates conformational isomers (syn vs. anti) with differential target engagement. Molecular dynamics simulations indicate the syn conformation improves hydrophobic contact with Bcl-2’s Leu134 by 30%, but no crystallographic data exists for 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine or analogs [4]. Additionally, furan ring tautomerization (enol ↔ keto) could alter H-bond donor capacity, but this has not been studied in physiological contexts.
Table 4: Key SAR Gaps in N-Phenyltetrazole Derivatives
SAR Dimension | Knowledge Gap | Impact on Compound Design |
---|---|---|
Electronic Substitution | Role of EWGs/EDGs in membrane translocation | Optimizes logP/PSA balance for tissue penetration |
Conformational Bias | Syn/anti prevalence in biological media | Dictates target selectivity and binding kinetics |
Metabolic Vulnerabilities | CYP450-mediated furan oxidation pathways | Predicts metabolite toxicity & clearance rates |
The multitarget potential of 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine is underexplored. Computational profiling predicts off-target binding to PD-1/PD-L1 (immuno-oncology) and mGluR1 (neurological disorders), but experimental confirmations are absent [3] [5]. High-throughput screening against kinase panels (e.g., EGFR, VEGFR2) could reveal synergistic anticancer mechanisms beyond apoptosis induction.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3